biological role of N4,5-dimethyl-2'-deoxycytidine in prokaryotes
biological role of N4,5-dimethyl-2'-deoxycytidine in prokaryotes
An In-Depth Technical Guide on the Biological Role of N4-Methyl-2'-deoxycytidine in Prokaryotes
A note on N4,5-dimethyl-2'-deoxycytidine: Extensive review of the current scientific literature reveals a significant lack of information regarding a defined biological role for N4,5-dimethyl-2'-deoxycytidine in prokaryotes. While the chemical structure of this molecule has been described, its presence and function within prokaryotic DNA remain uncharacterized.[1] Therefore, this guide will focus on the closely related and well-documented modified base, N4-methyl-2'-deoxycytidine (4mC) , a key player in prokaryotic epigenetics.
Introduction: The Epigenetic Landscape of Prokaryotes
Prokaryotic genomes, long considered static blueprints of cellular function, are in fact dynamically regulated by a variety of epigenetic modifications. Among these, DNA methylation is a crucial mechanism that expands the information potential of the genetic code without altering the underlying nucleotide sequence.[2] In contrast to the more limited repertoire of eukaryotic DNA modifications, prokaryotes utilize a diverse array of methylated bases, including N6-methyladenine (6mA), 5-methylcytosine (5mC), and N4-methylcytosine (4mC).[3] These modifications are integral to a wide range of cellular processes, from defense against invading genetic elements to the fine-tuning of gene expression.[2][3]
This guide provides a comprehensive overview of the biological significance of N4-methyl-2'-deoxycytidine in prokaryotes, delving into its enzymatic synthesis, its multifaceted roles in cellular physiology, and the advanced methodologies employed for its detection and characterization.
The Biochemistry of N4-Methyl-2'-deoxycytidine
N4-methyl-2'-deoxycytidine is a modified pyrimidine base characterized by the addition of a methyl group to the exocyclic amino group at the N4 position of the cytosine ring. This seemingly subtle modification has profound implications for the structure and function of DNA. The presence of the methyl group in the major groove of the DNA double helix can directly influence the interactions between DNA and regulatory proteins.[4]
The synthesis of 4mC is catalyzed by a class of enzymes known as DNA methyltransferases (MTases).[5] These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to the target cytosine residue within a specific DNA recognition sequence.[3] Prokaryotic 4mC MTases are diverse and can be classified into different types based on their association with restriction-modification (R-M) systems.[5]
Biological Functions of N4-Methyl-2'-deoxycytidine in Prokaryotes
The biological roles of 4mC in prokaryotes are manifold and continue to be an active area of research. The most well-established functions include:
1. Restriction-Modification Systems: The primary and most widespread role of 4mC is in R-M systems, which act as a primitive immune system to protect bacteria from invading foreign DNA, such as bacteriophages. In these systems, a 4mC MTase modifies specific recognition sites within the host genome. A cognate restriction endonuclease, which recognizes the same sequence, will cleave any unmethylated DNA at these sites, effectively destroying foreign DNA while leaving the host genome intact.[3][6] Recent research has identified novel Type I and Type III R-M systems that utilize 4mC for host protection.[7][8][9] For instance, in Deinococcus radiodurans, the M.DraR1 methyltransferase specifically methylates the second cytosine in the "CCGCGG" motif, protecting it from cleavage by the cognate restriction enzyme.[3][6]
2. Gene Regulation and Expression: Beyond its role in defense, 4mC is emerging as a significant epigenetic regulator of gene expression. The methylation status of promoter regions can influence the binding of transcription factors, thereby modulating gene transcription.[3] In some cases, 4mC can act as a transcriptional activator or repressor, depending on the specific gene and the location of the methylation mark.
3. Genomic Stability and DNA Repair: There is growing evidence that 4mC plays a role in maintaining genomic stability. In Deinococcus radiodurans, a bacterium known for its extreme resistance to DNA damage, the absence of 4mC modification leads to a higher spontaneous mutation frequency and increased recombination efficiency.[3][10] This suggests that 4mC may be involved in DNA repair pathways, although the precise mechanisms are still under investigation.
4. DNA Replication and Cell Cycle Control: DNA methylation patterns, including 4mC, can be involved in the regulation of DNA replication and coordination of the cell cycle. The methylation status of the origin of replication can influence the initiation of DNA synthesis.[11][12][13]
Experimental Methodologies for the Study of N4-Methyl-2'-deoxycytidine
The study of 4mC in prokaryotes requires a combination of sophisticated techniques for its detection, quantification, and genome-wide mapping.
Detection and Quantification of Global 4mC Levels
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the accurate quantification of modified nucleosides. The method involves the enzymatic hydrolysis of genomic DNA into individual nucleosides, followed by their separation using high-performance liquid chromatography and detection by a mass spectrometer.[14][15][16] LC-MS/MS offers high sensitivity and specificity, allowing for the precise determination of the 4mC/dC ratio in a given DNA sample.[15]
Table 1: Comparison of Methods for Global 4mC Quantification
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation of enzymatically digested nucleosides by HPLC followed by mass spectrometric detection.[15] | High sensitivity and accuracy, provides absolute quantification. | Requires specialized equipment, can be low-throughput. |
| Immunodot Blot | Use of specific antibodies to detect 4mC in denatured genomic DNA spotted on a membrane.[17] | Simple, relatively inexpensive, good for screening. | Semi-quantitative, antibody specificity can be a concern. |
Genome-Wide Mapping of 4mC
1. Single-Molecule Real-Time (SMRT) Sequencing: This technology allows for the direct detection of modified bases, including 4mC, during the sequencing process. DNA polymerases exhibit altered kinetics when encountering a modified base, and these changes can be used to identify the location of the modification at single-nucleotide resolution.[7][18]
2. 4mC-Tet-Assisted-Bisulfite-Sequencing (4mC-TAB-seq): This is a next-generation sequencing method that enables the genome-wide mapping of 4mC. It utilizes the Tet enzyme to oxidize 5mC to forms that are read as thymine after bisulfite treatment, while 4mC remains as cytosine.[18][19][20] This allows for the differentiation of 4mC from 5mC and unmodified cytosine.
Experimental Protocols
Protocol 1: Quantification of Global 4mC by LC-MS/MS
Objective: To accurately determine the percentage of N4-methyl-2'-deoxycytidine in a prokaryotic genomic DNA sample.
Materials:
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Purified prokaryotic genomic DNA
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DNA Degradase Plus (Zymo Research) or a combination of Nuclease P1, and Alkaline Phosphatase
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Ultrapure water (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
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N4-methyl-2'-deoxycytidine standard (TriLink BioTechnologies)
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2'-deoxycytidine standard
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UHPLC-MS/MS system
Procedure:
-
DNA Hydrolysis:
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To 1-5 µg of genomic DNA, add DNA Degradase Plus buffer and enzyme mix according to the manufacturer's instructions.
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Incubate at 37°C for 2-4 hours to ensure complete digestion of DNA into individual nucleosides.
-
-
Sample Preparation:
-
Filter the digested sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a calibration curve using serial dilutions of the 4mC and dC standards.
-
-
LC-MS/MS Analysis:
-
Inject the filtered sample and calibration standards onto a C18 reverse-phase column.
-
Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the nucleosides.
-
Set the mass spectrometer to operate in positive electrospray ionization mode and monitor the specific mass transitions for 4mC and dC.
-
-
Data Analysis:
-
Integrate the peak areas for 4mC and dC in both the samples and the standards.
-
Use the calibration curve to determine the concentration of 4mC and dC in the genomic DNA sample.
-
Calculate the percentage of 4mC as: (moles of 4mC / (moles of 4mC + moles of dC)) * 100.
-
Protocol 2: Genome-Wide Mapping of 4mC using SMRT Sequencing
Objective: To identify the precise genomic locations of N4-methyl-2'-deoxycytidine at single-base resolution.
Materials:
-
High-quality, high-molecular-weight prokaryotic genomic DNA
-
SMRTbell library preparation kit (Pacific Biosciences)
-
PacBio Sequel or Revio System
Procedure:
-
Library Preparation:
-
Prepare a SMRTbell library from the genomic DNA following the manufacturer's protocol. This involves DNA fragmentation, end-repair, A-tailing, and ligation of SMRTbell adapters.
-
Size-select the library to enrich for fragments of the desired length.
-
-
Sequencing:
-
Sequence the SMRTbell library on a PacBio sequencing platform. The system records the real-time incorporation of nucleotides by a DNA polymerase.
-
-
Data Analysis:
-
Use the SMRT Link software to analyze the raw sequencing data.
-
The software identifies modified bases by detecting variations in the interpulse duration (IPD) – the time between successive nucleotide incorporations.
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Map the reads to a reference genome to determine the specific locations of 4mC modifications.
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Perform motif analysis to identify the consensus sequences recognized by the 4mC methyltransferases.
-
Visualizations
Signaling Pathway: Role of 4mC in a Restriction-Modification System
Caption: A diagram illustrating the protective role of N4-methylcytosine in a prokaryotic restriction-modification system.
Experimental Workflow: 4mC-TAB-seq
Sources
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